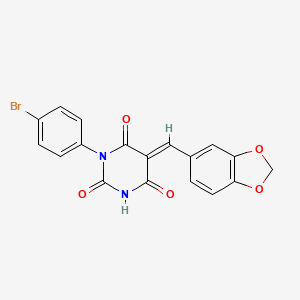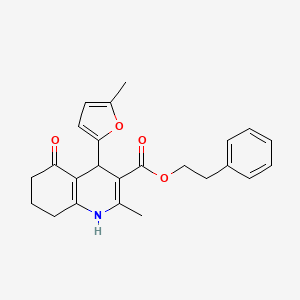![molecular formula C17H27NO3 B5195134 N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine](/img/structure/B5195134.png)
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, also known as TMAO, is a naturally occurring organic compound found in various marine animals, including fish, shrimp, and squid. TMAO has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions.
作用机制
The mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is not fully understood. However, it is believed that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may affect lipid metabolism and inflammation, which are both important factors in the development of cardiovascular disease. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine may also affect the gut microbiome, which has been linked to various health conditions.
Biochemical and Physiological Effects:
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been shown to affect various biochemical and physiological processes in the body. Studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can increase the production of inflammatory cytokines and affect lipid metabolism. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been shown to affect the gut microbiome, which may have implications for overall health.
实验室实验的优点和局限性
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a useful tool in laboratory experiments due to its ability to induce changes in lipid metabolism and inflammation. However, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has limitations, including its potential toxicity and the need for careful handling.
未来方向
There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine. One area of interest is the role of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine in other health conditions, including kidney disease and liver disease. Another area of interest is the potential use of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine as a biomarker for cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine and its effects on the gut microbiome.
Conclusion:
In conclusion, N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine is a naturally occurring organic compound that has gained significant attention in recent years due to its potential role in cardiovascular disease and other health conditions. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods and has been extensively studied for its scientific research application. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine affects various biochemical and physiological processes in the body and has advantages and limitations for lab experiments. There are several future directions for research on N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine, including its role in other health conditions and its potential use as a biomarker for cardiovascular disease.
合成方法
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can be synthesized through various methods, including the oxidation of trimethylamine (TMA) with hydrogen peroxide or potassium permanganate. Another method involves the reaction of TMA with formaldehyde and subsequent oxidation with potassium permanganate. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine can also be synthesized through the reaction of TMA with dimethyl sulfoxide (DMSO) in the presence of an oxidizing agent.
科学研究应用
N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has been extensively studied for its potential role in cardiovascular disease. Several studies have shown that N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine levels are elevated in individuals with cardiovascular disease and are associated with an increased risk of adverse cardiovascular events. N-[(3,5,7-trimethyl-1-adamantyl)carbonyl]alanine has also been linked to other health conditions, including kidney disease, liver disease, and diabetes.
属性
IUPAC Name |
2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-11(12(19)20)18-13(21)17-8-14(2)5-15(3,9-17)7-16(4,6-14)10-17/h11H,5-10H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKFDZRZJUYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C12CC3(CC(C1)(CC(C3)(C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5195057.png)
![3-chloro-4-[(1'-isopropyl-1,4'-bipiperidin-4-yl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5195067.png)
![4-{3-[(2,4-dimethoxybenzyl)amino]butyl}phenol](/img/structure/B5195071.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B5195072.png)

![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5195098.png)
![3-[(4-chlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5195105.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-ethoxybenzene](/img/structure/B5195116.png)
![2-(2-furyl)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxoacetamide](/img/structure/B5195119.png)
![methyl 4-({4-(dimethylamino)-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}oxy)benzoate](/img/structure/B5195141.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195150.png)
![4-[4-[4-(allyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5195166.png)